Pegapamodutide

説明

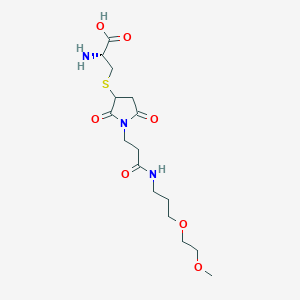

Structure

3D Structure

特性

CAS番号 |

1492924-65-8 |

|---|---|

分子式 |

C16H27N3O7S |

分子量 |

405.5 g/mol |

IUPAC名 |

(2R)-2-amino-3-[1-[3-[3-(2-methoxyethoxy)propylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C16H27N3O7S/c1-25-7-8-26-6-2-4-18-13(20)3-5-19-14(21)9-12(15(19)22)27-10-11(17)16(23)24/h11-12H,2-10,17H2,1H3,(H,18,20)(H,23,24)/t11-,12?/m0/s1 |

InChIキー |

DLVAZTPQKCTPLB-PXYINDEMSA-N |

異性体SMILES |

COCCOCCCNC(=O)CCN1C(=O)CC(C1=O)SC[C@@H](C(=O)O)N |

正規SMILES |

COCCOCCCNC(=O)CCN1C(=O)CC(C1=O)SCC(C(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

Pegapamodutide: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pegapamodutide (also known as LY2944876 and OPK88003) is a synthetic peptide analogue of oxyntomodulin designed for the treatment of type 2 diabetes and obesity. Its core mechanism of action lies in its function as a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). This dual agonism provides a synergistic approach to metabolic regulation, combining the established benefits of GLP-1R activation on glycemic control and appetite suppression with the effects of GCGR activation on energy expenditure. This document provides an in-depth technical overview of this compound's mechanism of action, including its interaction with target receptors, the subsequent intracellular signaling cascades, and a summary of available clinical data. Detailed experimental protocols for assessing its activity are also presented.

Core Mechanism: Dual Agonism at GLP-1 and Glucagon Receptors

This compound is an oxyntomodulin analogue that acts as a potent agonist at both the GLP-1 and glucagon receptors.[1][2] Oxyntomodulin is a naturally occurring 37-amino acid peptide hormone released from the gut post-prandially, which activates both of these receptors.[2] The therapeutic rationale for a dual agonist is to harness the complementary metabolic effects of both pathways.

-

GLP-1 Receptor (GLP-1R) Agonism: Activation of GLP-1R is a well-established therapeutic strategy for type 2 diabetes and obesity. It leads to glucose-dependent insulin (B600854) secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.[3]

-

Glucagon Receptor (GCGR) Agonism: While glucagon is known to increase blood glucose, its activation in the context of a dual agonist is primarily aimed at increasing energy expenditure.[4] The anorectic effects of oxyntomodulin analogues are thought to be predominantly mediated through GLP-1R, while the increase in energy expenditure is attributed to GCGR activation.[4]

The development of potent and long-acting analogues of oxyntomodulin like this compound is a promising therapeutic avenue for obesity.[5]

Quantitative Data: Clinical Efficacy

| Parameter | OPK88003 | Placebo | p-value |

| Mean Absolute HbA1c Reduction | -1.30% | -0.09% | <0.0001 |

| Patients Achieving HbA1c ≤6.5% | 50% | 13.8% | 0.0008 |

| Mean Weight Loss | -4.4 kg | -1.8 kg | 0.01 |

| Patients with ≥5% Body Weight Loss | 38% | 13% | 0.008 |

| Change in Blood Triglycerides | -31.2 mg/dL | -11.6 mg/dL | 0.005 |

| Table 1: Summary of Phase 2 Clinical Trial Results for OPK88003 after 30 weeks of treatment.[6] |

Intracellular Signaling Pathways

This compound exerts its effects by activating G protein-coupled receptors, leading to downstream signaling cascades. Both GLP-1R and GCGR are primarily coupled to the Gαs subunit of heterotrimeric G proteins.

GLP-1R Mediated Signaling

Activation of the GLP-1R by this compound initiates a signaling cascade that is central to its glucoregulatory effects. This involves:

-

Gαs-cAMP-PKA Pathway: Binding of this compound to GLP-1R activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets involved in insulin secretion and other metabolic processes.[7]

-

PI3K/Akt Pathway: There is evidence that GLP-1R signaling can also involve the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, which plays a role in cell survival and proliferation.[8] The cAMP effectors PKA and Epac (Exchange protein directly activated by cAMP) may activate endothelial NO synthase (eNOS) through the PI3K/Akt pathway.

GCGR Mediated Signaling

Similar to GLP-1R, the glucagon receptor primarily signals through the Gαs-cAMP-PKA pathway. The activation of this pathway in specific tissues, such as the liver and adipose tissue, by this compound is thought to contribute to increased energy expenditure and lipid metabolism.

Experimental Protocols

The following sections describe detailed methodologies for key experiments that are typically used to characterize the mechanism of action of dual GLP-1R/GCGR agonists like this compound.

In Vitro Receptor Potency Assessment: cAMP Accumulation Assay

This assay determines the in vitro potency (EC50) of this compound at the human GLP-1 and glucagon receptors by measuring the production of intracellular cAMP.

Objective: To quantify the dose-dependent activation of GLP-1R and GCGR by this compound.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing either the human GLP-1R or human GCGR.

-

Cell culture medium (e.g., DMEM/F12) with supplements.

-

This compound, native GLP-1, and native glucagon.

-

Assay buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).

-

cAMP detection kit (e.g., HTRF-based or similar).

-

384-well microplates.

Methodology:

-

Cell Culture and Plating:

-

Culture CHO-hGLP-1R and CHO-hGCGR cells under standard conditions (37°C, 5% CO2).

-

Harvest cells and resuspend in assay buffer to the desired density.

-

Dispense the cell suspension into 384-well plates.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of this compound, GLP-1 (for GLP-1R cells), and glucagon (for GCGR cells) in assay buffer.

-

Add the diluted compounds to the respective wells containing the cells.

-

Incubate the plates at room temperature for a specified time (e.g., 30-60 minutes).

-

-

cAMP Measurement:

-

Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

-

Data Analysis:

-

Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration.

-

Calculate the EC50 values using a four-parameter logistic fit.

-

Assessment of Downstream Signaling: Western Blot for Akt Phosphorylation

This protocol is designed to determine if this compound activates the PI3K/Akt signaling pathway downstream of receptor activation.

Objective: To measure the levels of phosphorylated Akt (p-Akt) in response to this compound treatment.

Materials:

-

A suitable cell line expressing GLP-1R (e.g., INS-1E or transfected HEK293 cells).

-

This compound.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to near confluency in appropriate plates.

-

Serum-starve the cells for several hours before treatment.

-

Treat cells with various concentrations of this compound for a specified time.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt for normalization.

-

Quantify the band intensities to determine the relative increase in Akt phosphorylation.

-

Conclusion

This compound's mechanism of action as a dual GLP-1R and GCGR agonist represents a multifaceted approach to the treatment of type 2 diabetes and obesity. By activating GLP-1R, it improves glycemic control and promotes satiety, while GCGR activation contributes to increased energy expenditure. The primary intracellular signaling pathway for both receptors is the Gαs-cAMP-PKA cascade, with potential contributions from the PI3K/Akt pathway. Clinical data on a closely related compound suggests that this dual agonism translates into significant reductions in HbA1c and body weight. Further research and clinical development will continue to elucidate the full therapeutic potential of this promising agent.

References

- 1. Structural analysis of the dual agonism at GLP-1R and GCGR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. abmole.com [abmole.com]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. revvity.com [revvity.com]

- 7. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Pegapamodutide: A Technical Overview of a Dual GLP-1/Glucagon Receptor Agonist

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Pegapamodutide (formerly LY2944876 and OPK-88003) is a novel, long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors. Developed initially by Eli Lilly and Company and later by OPKO Health, this oxyntomodulin analog was engineered to address the multifaceted pathophysiology of type 2 diabetes and obesity. By combining the glucose-lowering and appetite-suppressing effects of GLP-1 receptor activation with the potential metabolic benefits of glucagon receptor engagement, this compound represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and clinical evaluation of this compound, with a focus on quantitative data and experimental methodologies to inform researchers and drug development professionals.

Discovery and Development History

The development of this compound stems from the therapeutic potential of the naturally occurring gut hormone oxyntomodulin, which exhibits dual agonism at both the GLP-1 and glucagon receptors. The initial discovery and preclinical development were undertaken by Eli Lilly and Company, who identified the molecule LY2944876.[1] The core concept was to create a stabilized and long-acting analog of oxyntomodulin to overcome the short half-life of the native peptide. This was achieved through PEGylation, a process that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide, thereby increasing its hydrodynamic size and reducing renal clearance.

In 2010, Transition Therapeutics acquired the rights to a series of preclinical compounds from Eli Lilly, including the molecule that would become known as TT401.[2] Transition Therapeutics, later acquired by OPKO Health, continued the clinical development of the compound, rebranding it as OPK-88003.[1] While some sources indicate the development of this compound has been discontinued, more recent information suggests plans for a Phase 3 trial.[3][4]

Mechanism of Action: Dual Receptor Agonism

This compound exerts its therapeutic effects by simultaneously activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors predominantly signaling through the Gαs subunit to increase intracellular cyclic AMP (cAMP).[4]

-

GLP-1 Receptor (GLP-1R) Activation: Agonism at the GLP-1R is a well-established strategy for the treatment of type 2 diabetes and obesity. Activation of this receptor in pancreatic β-cells enhances glucose-dependent insulin (B600854) secretion.[4] In the central nervous system, GLP-1R activation promotes satiety and reduces appetite. Furthermore, it slows gastric emptying, contributing to a feeling of fullness and reducing postprandial glucose excursions.[4]

-

Glucagon Receptor (GCGR) Activation: While glucagon is traditionally known for its role in increasing hepatic glucose production, its chronic activation in the context of dual agonism is thought to contribute to weight loss through increased energy expenditure and enhanced lipid metabolism.[5] The co-activation of the GLP-1 receptor is believed to mitigate the potential hyperglycemic effects of glucagon receptor agonism.

The synergistic action of activating both receptors is hypothesized to lead to superior glycemic control and weight loss compared to selective GLP-1 receptor agonists.

Signaling Pathway of this compound

Quantitative Data from Clinical Trials

This compound has been evaluated in at least two significant Phase 2 clinical trials. The following tables summarize the key efficacy data from these studies.

Eli Lilly Phase 2 Study (LY2944876/TT401)

This randomized, double-blind, placebo-controlled study enrolled 420 subjects with type 2 diabetes. The study included a 12-week blinded treatment period followed by a 12-week open-label period.[2]

Table 1: Efficacy Results of the Eli Lilly Phase 2 Study of LY2944876 at 24 Weeks

| Treatment Group | Mean Change in HbA1c from Baseline (%) | Mean Change in Body Weight from Baseline (kg) |

| Placebo | - | - |

| LY2944876 (10mg) | Statistically significant vs. Placebo | - |

| LY2944876 (15mg) | Statistically significant vs. Placebo | - |

| LY2944876 (30mg) | Statistically significant vs. Placebo | - |

| LY2944876 (50mg) | Up to -1.43 | Up to -3.3* |

| Exenatide (B527673) ER (2mg) | Similar to LY2944876 (50mg) | - |

*Statistically significant relative to both placebo and exenatide arms at weeks 12 and 24.[2]

OPKO Health Phase 2b Study (OPK-88003; NCT03406377)

This Phase 2b dose-escalation trial evaluated the effects of OPK-88003 on HbA1c and weight loss over 30 weeks in 113 adult patients with type 2 diabetes.[6][7]

Table 2: Efficacy Results of the OPKO Health Phase 2b Study of OPK-88003 at 30 Weeks

| Patient Population | Parameter | OPK-88003 | Placebo | p-value |

| Modified Intent-to-Treat (mITT) | Mean Change in HbA1c from Baseline (%) | -1.30 | -0.09 | <0.0001 |

| Mean Change in Body Weight from Baseline (kg) | -4.4 | -1.8 | 0.01 | |

| % of Patients with ≥5% Weight Loss | ~38% | ~13% | 0.008 | |

| Change in Triglycerides from Baseline (mg/dL) | -31.2 | -11.6 | 0.005 | |

| Per-Protocol | Mean Change in HbA1c from Baseline (%) | -1.47 | -0.25 | <0.0001 |

| Mean Change in Body Weight from Baseline (kg) | -5.5 | -1.9 | <0.0001 |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not extensively available in the public domain. However, based on standard methodologies for evaluating GLP-1 and glucagon receptor agonists, the following outlines the likely experimental approaches.

In Vitro Receptor Activation Assays

Objective: To determine the potency and efficacy of this compound at the human GLP-1 and glucagon receptors.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R) or the human glucagon receptor (hGCGR) are cultured in appropriate media.

-

cAMP Measurement: Cells are seeded in 96-well plates and incubated with increasing concentrations of this compound.

-

Following incubation, intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).

-

Data Analysis: Dose-response curves are generated, and EC50 values are calculated to determine the potency of the compound at each receptor.

Animal Models of Diabetes and Obesity

Objective: To evaluate the in vivo efficacy of this compound on glycemic control and body weight.

Methodology:

-

Animal Models: Diet-induced obese (DIO) mice or genetically diabetic models (e.g., db/db mice) are commonly used.

-

Drug Administration: this compound is administered via subcutaneous injection at various doses and frequencies (e.g., once-weekly).

-

Glycemic Control Assessment: Parameters such as fasting blood glucose, HbA1c, and glucose tolerance (oral or intraperitoneal glucose tolerance tests) are measured.

-

Body Weight and Composition: Body weight is monitored regularly. Body composition (fat mass vs. lean mass) can be assessed using techniques like DEXA or NMR.

-

Food Intake and Energy Expenditure: Food intake is measured daily. Energy expenditure can be determined using indirect calorimetry.

Phase 2 Clinical Trial Design (Based on NCT03406377)

Objective: To evaluate the efficacy, safety, and tolerability of a dose-escalation regimen of once-weekly OPK-88003 in subjects with type 2 diabetes.

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Methodology:

-

Patient Population: Adults with type 2 diabetes inadequately controlled with diet and exercise alone or on a stable dose of metformin.

-

Intervention:

-

Treatment Arm: Subcutaneous OPK-88003 with a dose-escalation regimen (e.g., 20 mg for 4 weeks, then 40 mg for 4 weeks, followed by a target dose of 70 mg for 22 weeks).[6]

-

Control Arm: Volume-matched placebo.

-

-

Primary Endpoint: Absolute change in HbA1c from baseline to 30 weeks.

-

Secondary Endpoints:

-

Change in body weight from baseline.

-

Percentage of subjects achieving a target HbA1c (e.g., <7.0%).

-

Percentage of subjects with a certain percentage of body weight loss (e.g., ≥5%).

-

Changes in fasting plasma glucose and lipid profiles.

-

Safety and tolerability assessments.

-

Experimental Workflow for a Phase 2 Clinical Trial

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. sec.gov [sec.gov]

- 3. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]

- 4. innoprot.com [innoprot.com]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

Pegapamodutide (LY2944876): A Technical Guide to a Dual GLP-1/Glucagon Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pegapamodutide (also known as LY2944876 and OPK88003) is a novel, long-acting peptide analogue of oxyntomodulin that functions as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptors.[1][2] Developed initially by Eli Lilly and Company and later by Transition Therapeutics and OPK Health, this compound has been investigated for its therapeutic potential in the management of type 2 diabetes mellitus and obesity.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key clinical trial data, detailed experimental methodologies, and a characterization of its associated signaling pathways.

Introduction

This compound is a synthetic peptide designed to mimic the activity of oxyntomodulin, a naturally occurring peptide hormone that activates both GLP-1 and glucagon receptors.[3][4] By simultaneously engaging these two receptors, this compound offers a multi-faceted approach to metabolic regulation. The GLP-1 receptor agonism is known to enhance glucose-dependent insulin (B600854) secretion, suppress glucagon release, slow gastric emptying, and promote satiety.[3][5][6][7][8][9][10] The addition of glucagon receptor agonism is intended to increase energy expenditure and improve lipid metabolism.[11][12][13][14] This dual-agonist strategy holds the potential for superior glycemic control and weight loss compared to single-agonist therapies.

Mechanism of Action

This compound exerts its effects by binding to and activating both the GLP-1 and glucagon receptors, which are G-protein coupled receptors.[1][13]

-

GLP-1 Receptor Activation: Upon binding to the GLP-1 receptor, primarily on pancreatic beta cells and neurons in the brain, this compound stimulates a cascade of intracellular events.[9][10] This leads to increased insulin synthesis and secretion in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[9][10] It also suppresses the secretion of glucagon from pancreatic alpha cells, further contributing to lower blood glucose levels.[6][7] In the gastrointestinal tract, GLP-1 receptor activation slows gastric emptying, leading to a more gradual absorption of nutrients and reduced postprandial glucose spikes.[15][16] Furthermore, it acts on the central nervous system to promote a feeling of fullness and reduce appetite.[17]

-

Glucagon Receptor Activation: Activation of the glucagon receptor, predominantly in the liver, stimulates glycogenolysis and gluconeogenesis, processes that increase hepatic glucose output.[11][12][14] While this may seem counterintuitive for a diabetes therapy, the concurrent potent insulinotropic effect of GLP-1 agonism mitigates a significant rise in blood glucose. The glucagon component is primarily aimed at increasing energy expenditure and promoting hepatic fat oxidation, which can contribute to weight loss and a reduction in liver fat.[11][13]

Signaling Pathways

The activation of GLP-1 and glucagon receptors by this compound initiates downstream signaling cascades, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Clinical Development

This compound has been evaluated in Phase 2 clinical trials for the treatment of type 2 diabetes and obesity.

Phase 2 Trial (NCT02119819)

A significant Phase 2 study was a randomized, double-blind, placebo-controlled trial that enrolled 420 subjects with type 2 diabetes.[4][18][19] The study evaluated four once-weekly doses of this compound (10 mg, 15 mg, 30 mg, and 50 mg) against a placebo and an active comparator, exenatide (B527673) extended-release (2 mg).[18] The trial consisted of a 12-week blinded treatment period followed by a 12-week open-label extension.[18]

Phase 2b Trial (OPK88003)

A subsequent Phase 2b dose-escalation trial with OPK88003 (this compound) enrolled 113 patients with type 2 diabetes to evaluate an optimized dosing regimen over 30 weeks.[4][20] This study aimed to build upon the findings of the earlier Phase 2 trial to enhance glycemic control and weight loss.[4][20]

Experimental Protocols

While detailed, publicly available protocols for the this compound clinical trials are limited, the general design and key methodologies can be summarized as follows.

Study Design and Population (Based on Phase 2 Trial NCT02119819)

-

Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[19]

-

Inclusion Criteria (General): Adults with type 2 diabetes inadequately controlled with diet and exercise, with or without metformin (B114582) therapy.

-

Exclusion Criteria (General): History of pancreatitis, significant cardiovascular events, or severe renal impairment.

-

Intervention: Once-weekly subcutaneous injections of this compound (10 mg, 15 mg, 30 mg, or 50 mg), placebo, or exenatide extended-release (2 mg).[18]

Efficacy and Safety Assessments

-

Primary Efficacy Endpoint: Change in HbA1c from baseline.[20]

-

Secondary Efficacy Endpoints: Change in body weight, fasting plasma glucose, and lipid profiles.[20]

-

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.

Workflow for a Key Experiment: Phase 2 Clinical Trial

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the Phase 2 clinical trials of this compound.

Table 1: Baseline Characteristics of a Representative Phase 2 Trial Population

| Characteristic | Value |

| Number of Subjects | 420 |

| Mean Age (years) | ~55 |

| Gender (% Female) | ~50% |

| Mean Duration of Diabetes (years) | ~7 |

| Mean Baseline HbA1c (%) | ~8.1 |

| Mean Baseline Body Weight (kg) | ~94 |

| Background Medication (% Metformin) | >90% |

Note: Data are approximated based on available public information and may not represent the exact values from the clinical trial.

Table 2: Efficacy Results of this compound in a 12-Week Phase 2 Trial

| Treatment Group | Mean Change in HbA1c from Baseline (%) | Mean Change in Body Weight from Baseline (kg) |

| Placebo | -0.1 | -0.9 |

| This compound 10 mg | -1.1 | -1.8 |

| This compound 15 mg | -1.2 | -2.4 |

| This compound 30 mg | -1.3 | -2.9 |

| This compound 50 mg | -1.4 | -3.6 |

| Exenatide ER 2 mg | -1.1 | -1.7 |

Note: P-values for all this compound and Exenatide groups versus placebo for HbA1c change were statistically significant. The weight loss in the 30 mg and 50 mg this compound groups was statistically significant compared to placebo.

Table 3: Efficacy Results of OPK88003 (this compound) in a 30-Week Phase 2b Trial

| Treatment Group | Mean Change in HbA1c from Baseline (%) | Mean Change in Body Weight from Baseline (kg) |

| Placebo | -0.09 | -1.8 |

| OPK88003 (dose escalation to 70 mg) | -1.30 | -4.4 |

Note: P-value for OPK88003 versus placebo for HbA1c change was <0.0001. P-value for OPK88003 versus placebo for weight change was 0.01.[4]

Table 4: Common Adverse Events Associated with this compound

| Adverse Event | Frequency | Severity |

| Nausea | Common | Mild to Moderate |

| Vomiting | Common | Mild to Moderate |

| Diarrhea | Common | Mild to Moderate |

| Decreased Appetite | Common | Mild to Moderate |

Note: Gastrointestinal adverse events were the most frequently reported and were generally transient, diminishing over time. The safety and tolerability profile was comparable to other GLP-1 receptor agonists.

Discussion and Future Directions

The clinical data for this compound demonstrate its potential as an effective therapeutic agent for type 2 diabetes and obesity, offering significant reductions in both HbA1c and body weight. The dual agonism of GLP-1 and glucagon receptors appears to provide a synergistic effect on metabolic control.

While the development of this compound by some of its initial developers has been discontinued, the compound (as OPK88003) has been licensed for development and commercialization in certain regions, suggesting that its therapeutic potential is still being explored.[2] Further clinical trials, particularly Phase 3 studies, would be necessary to fully establish its long-term efficacy, safety, and cardiovascular outcomes profile.

Conclusion

This compound (LY2944876) is a promising dual GLP-1/glucagon receptor agonist that has shown significant efficacy in improving glycemic control and promoting weight loss in patients with type 2 diabetes. Its unique mechanism of action targets multiple pathways involved in metabolic regulation. The available clinical data support its continued investigation as a potential treatment for metabolic diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this class of therapeutics.

References

- 1. cusabio.com [cusabio.com]

- 2. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]

- 3. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 4. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. glucagon.com [glucagon.com]

- 7. droracle.ai [droracle.ai]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 10. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. joe.bioscientifica.com [joe.bioscientifica.com]

- 14. Glucagon Receptor Signaling and Glucagon Resistance | MDPI [mdpi.com]

- 15. Effects of GLP-1 and Its Analogs on Gastric Physiology in Diabetes Mellitus and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GLP-1 receptor agonists and delayed gastric emptying: implications for invasive cardiac interventions and surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. UC Davis Health examines systemic impact of GLP-1–based therapies [health.ucdavis.edu]

- 18. OPKO Health Enrolls First Patient in Phase 2b Study of OPK88003 to Treat Type 2 Diabetes | santé log [santelog.com]

- 19. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 20. OPKO Health Completes Enrollment in Phase 2b Study of OPK88003 to Treat Type 2 Diabetes and Obesity :: OPKO Health, Inc. (OPK) [opko.com]

Pegapamodutide: A Technical Guide to its Chemical Structure, Properties, and Dual Agonist Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegapamodutide (also known as LY2944876 and OPK-88003) is a synthetic peptide analogue of oxyntomodulin that was under development for the treatment of type 2 diabetes and obesity.[1][2] As a dual agonist for the glucagon-like peptide-1 (GLP-1) receptor and the glucagon (B607659) receptor (GCGR), this compound represents a therapeutic approach aimed at leveraging the synergistic effects of these two key regulators of glucose homeostasis and energy metabolism.[2][3] Although its clinical development was discontinued (B1498344) after Phase 2 trials, the study of this compound and similar dual agonists continues to provide valuable insights into the complex interplay of incretin (B1656795) and glucagon signaling in metabolic diseases.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound.

Chemical Structure and Properties

This compound is a chemically modified peptide. Its structure is designed to optimize its therapeutic activity and pharmacokinetic profile.

Chemical Structure

The chemical structure of this compound is provided below.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₇N₃O₇S | [4] |

| Molecular Weight | 405.47 g/mol | [4] |

| IUPAC Name | (2R)-2-amino-3-[[1-[3-[[3-(2-methoxyethoxy)propyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl]propanoic acid | N/A |

| CAS Number | 1492924-65-8 | [4] |

| Synonyms | LY2944876, OPK-88003 | [2] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO. Formulations for in vivo use have been prepared using PEG400, or as suspensions in carboxymethyl cellulose (B213188) and Tween 80.[1] Water solubility is expected to be low for the unmodified peptide. | [1] |

| pKa (Predicted) | Due to the presence of a carboxylic acid and an amine group, this compound is expected to have at least two pKa values. Predictive models suggest a pKa for the carboxylic acid in the acidic range and for the primary amine in the basic range. However, experimental values are not publicly available. | [5][6][7] |

Mechanism of Action: Dual Agonism of GLP-1 and Glucagon Receptors

This compound exerts its therapeutic effects by acting as an agonist at both the GLP-1 and glucagon receptors. These are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades that regulate metabolism.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor, primarily in pancreatic β-cells, neurons, and other tissues, leads to glucose-dependent insulin (B600854) secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety. The principal signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Caption: GLP-1 Receptor Signaling Pathway leading to insulin secretion.

Glucagon Receptor Signaling Pathway

The glucagon receptor is predominantly expressed in the liver. Its activation stimulates glycogenolysis and gluconeogenesis, leading to an increase in hepatic glucose output. While this may seem counterintuitive for a diabetes therapy, the dual agonism approach posits that the beneficial effects of GLP-1 agonism, particularly on insulin secretion and appetite suppression, outweigh the glucagon-mediated increase in glucose production. Furthermore, glucagon has been shown to increase energy expenditure and promote satiety.

Caption: Glucagon Receptor Signaling Pathway in hepatocytes.

Experimental Protocols

Detailed, step-by-step experimental protocols for the clinical and preclinical studies of this compound are not publicly available. However, based on information from clinical trial registries and general knowledge of pharmacological assays for GLP-1 and glucagon receptor agonists, a high-level overview of the likely methodologies is provided below.

Clinical Trial Methodologies (Summary)

This compound was evaluated in several clinical trials, including NCT02119819, NCT02188303, and NCT03406377.[3] The general design of these studies was randomized, double-blind, and placebo-controlled.

-

Study Population: Participants were typically adults with type 2 diabetes mellitus, often with a specified range for BMI and HbA1c, and who were either treatment-naïve or on a stable dose of metformin.[8]

-

Intervention: this compound was administered as a subcutaneous injection, typically once-weekly, in a dose-escalating manner.[8]

-

Primary Endpoints: The primary efficacy endpoint was often the change in HbA1c from baseline after a defined treatment period (e.g., 30 weeks).[8]

-

Secondary Endpoints: These commonly included changes in body weight, fasting plasma glucose, and the proportion of patients achieving a certain percentage of body weight loss.[8]

-

Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Caption: Generalized workflow of a phase 2 clinical trial for this compound.

Preclinical In Vitro Assays (General Methodologies)

The pharmacological activity of this compound would have been characterized using a variety of in vitro assays to determine its potency and efficacy at the GLP-1 and glucagon receptors.

-

Receptor Binding Assays: These assays are used to determine the affinity of the compound for its target receptors. Typically, this involves a competitive binding experiment where the ability of unlabeled this compound to displace a radiolabeled ligand from membranes of cells expressing either the GLP-1 or glucagon receptor is measured. The output is usually an IC50 value, which can be converted to a binding affinity (Ki).[9]

-

cAMP Accumulation Assays: These are functional assays that measure the ability of the compound to activate the receptor and stimulate the production of the second messenger, cAMP. Cells expressing the target receptor are incubated with varying concentrations of this compound, and the intracellular cAMP levels are quantified, often using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. The results are used to determine the EC50 (half-maximal effective concentration) and the maximal efficacy (Emax) of the compound.[10][11][12][13]

Disclaimer: The experimental protocols described above are generalized and based on standard practices in the field. The specific, detailed protocols used for the development of this compound are proprietary and not available in the public domain.

Conclusion

This compound is a dual GLP-1 and glucagon receptor agonist with a well-defined chemical structure. Its mechanism of action involves the activation of two key signaling pathways that regulate glucose and energy metabolism. While clinical development did not proceed past Phase 2, the study of this compound has contributed to the growing body of knowledge on the therapeutic potential of dual- and multi-agonist molecules for the treatment of metabolic diseases. Further research in this area holds promise for the development of novel and more effective therapies for type 2 diabetes and obesity.

References

- 1. This compound (LY-2944876) | GLP Receptor | 1492924-65-8 | Invivochem [invivochem.com]

- 2. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medkoo.com [medkoo.com]

- 5. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. optibrium.com [optibrium.com]

- 7. Evaluation of pKa estimation methods on 211 druglike compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Investigating the Glucagon Receptor and Glucagon-Like Peptide 1 Receptor Activity of Oxyntomodulin-Like Analogues in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Dual Agonist Activity of Pegapamodutide on GLP-1 and Glucagon Receptors

Disclaimer: Pegapamodutide (also known as LY2944876 or OPK-88003) is an investigational drug candidate. The information presented herein is compiled from publicly available clinical trial results and general scientific literature. Detailed preclinical data and specific experimental protocols are often proprietary and not fully disclosed in the public domain. This guide provides a comprehensive overview based on the available information.

Introduction

This compound is a peptide-based, long-acting dual agonist that activates both the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptors.[1][2][3] Developed for the treatment of type 2 diabetes mellitus (T2DM) and obesity, its mechanism of action leverages the distinct yet complementary metabolic effects of these two key incretin (B1656795) and counter-regulatory hormones.[1][4] The primary therapeutic hypothesis is that combined agonism can lead to superior weight loss compared to selective GLP-1 receptor agonists, while maintaining robust glycemic control. The GLP-1 component drives glucose-dependent insulin (B600854) secretion, suppresses glucagon, and promotes satiety, while the glucagon component is thought to increase energy expenditure.[5][6][7]

Core Signaling Pathways

Both GLP-1 and glucagon receptors are Class B G-protein-coupled receptors (GPCRs).[8][9] Their primary signaling cascade involves coupling to the stimulatory G-protein, Gαs, which activates adenylyl cyclase to increase intracellular levels of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[10][11][12]

GLP-1 Receptor (GLP-1R) Signaling

Upon binding of an agonist like GLP-1 or this compound, the GLP-1R undergoes a conformational change, activating the Gαs subunit.[9] This initiates a signaling cascade that, in pancreatic beta cells, culminates in enhanced glucose-stimulated insulin secretion (GSIS).[11][13] Key downstream effectors of cAMP include Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[14] Activation of these pathways leads to the closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules.[13] In the central nervous system, GLP-1R activation is associated with reduced appetite and increased satiety.[5][7]

Glucagon Receptor (GCGR) Signaling

Glucagon's primary role is to counteract insulin and prevent hypoglycemia by stimulating hepatic glucose production.[8][15] Similar to GLP-1R, the glucagon receptor (GCGR) is coupled to Gαs and stimulates cAMP production upon activation.[10][] In hepatocytes, the resulting PKA activation phosphorylates and activates glycogen (B147801) phosphorylase kinase, which in turn activates glycogen phosphorylase, leading to glycogenolysis (breakdown of glycogen to glucose).[15][17] PKA also promotes gluconeogenesis (synthesis of glucose from non-carbohydrate precursors).[][17] In the context of a dual agonist, GCGR activation is also theorized to increase energy expenditure and promote lipolysis in adipose tissue, contributing to weight loss.

Integrated Action of this compound

This compound simultaneously activates both pathways. The GLP-1R-mediated effects provide strong glycemic control and appetite suppression, while the GCGR-mediated effects are thought to enhance weight loss through increased energy expenditure, potentially offsetting the hyperglycemic action of glucagon in the presence of dominant GLP-1R-driven insulin secretion.

Quantitative Data

Publicly available quantitative data for this compound primarily comes from its Phase IIb clinical trial in adult patients with type 2 diabetes.[18] Preclinical data on receptor binding affinity (e.g., Kᵢ, Kₔ) and in vitro potency (e.g., EC₅₀ for cAMP production) are not available in the public domain.

Phase IIb Clinical Trial Efficacy Data (30 Weeks)

The study was a dose-escalation trial evaluating the effects on HbA1c and weight loss compared to placebo.[18]

| Parameter | This compound Group | Placebo Group | Population |

| HbA1c Reduction | -1.30% | -0.09% | Modified Intent-to-Treat (mITT)[18] |

| -1.47% | -0.25% | Per-Protocol[18] | |

| Weight Loss | -4.4 kg | -1.8 kg | Modified Intent-to-Treat (mITT)[18][19] |

| -5.5 kg | -1.9 kg | Per-Protocol[18] | |

| Triglyceride Reduction | -31.2 mg/dL | -11.6 mg/dL | mITT[19] |

| Patients with ≥5% Weight Loss | ~38% | 13% | mITT[19] |

Experimental Protocols

Detailed protocols for the characterization of this compound are proprietary. However, this section outlines standard, generalized methodologies that researchers would use to characterize a novel dual GLP-1/glucagon receptor agonist.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the compound for the human GLP-1 and glucagon receptors.

General Protocol:

-

Membrane Preparation: Cell lines stably over-expressing either the human GLP-1R or GCGR (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated via centrifugation.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Glucagon) is incubated with the receptor-containing membranes.

-

Compound Titration: A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radiolabeled ligand for binding to the receptor.

-

Incubation & Separation: The reaction is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand using a filtration method (e.g., vacuum filtration over a glass fiber filter).

-

Quantification: The radioactivity captured on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vitro cAMP Functional Assay

Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound in activating the GLP-1 and glucagon receptors.

General Protocol:

-

Cell Culture: Cell lines stably expressing either hGLP-1R or hGCGR are seeded into multi-well plates (e.g., 384-well) and cultured to an appropriate confluency.[20]

-

Compound Preparation: A serial dilution of the test compound (this compound) is prepared in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[21][22]

-

Cell Stimulation: The culture medium is removed from the cells, and the prepared compound dilutions are added. The plates are incubated for a specified period (e.g., 30 minutes) at 37°C.[22]

-

Cell Lysis and Detection: A lysis buffer containing detection reagents is added. Common detection methods include HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, which are based on competitive immunoassays.[22][23] In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

-

Signal Measurement: The plate is read on a plate reader capable of detecting the specific assay signal (e.g., fluorescence ratio for HTRF).

-

Data Analysis: The signal is inversely proportional to the amount of cAMP produced. A standard curve is used to convert the signal to cAMP concentration. The results are plotted as cAMP concentration versus the log concentration of the test compound, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

This compound is a dual GLP-1 and glucagon receptor agonist that has demonstrated clinically significant reductions in both HbA1c and body weight in patients with type 2 diabetes.[18] Its mechanism relies on the well-established signaling pathways of its target receptors, primarily through the Gαs-adenylyl cyclase-cAMP axis.[10][11] The combination of GLP-1-mediated glucose control and appetite suppression with glucagon-mediated effects on energy expenditure provides a promising therapeutic strategy for the management of metabolic diseases. Further development and Phase III trials will be necessary to fully elucidate its long-term efficacy and safety profile.

References

- 1. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]

- 2. This compound (LY-2944876) | GLP Receptor | 1492924-65-8 | Invivochem [invivochem.com]

- 3. abmole.com [abmole.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. glucagon.com [glucagon.com]

- 6. Glucagon-like peptide-1 receptor: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Injectable drugs for weight management - Australian Prescriber [australianprescriber.tg.org.au]

- 8. cusabio.com [cusabio.com]

- 9. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 17. youtube.com [youtube.com]

- 18. | BioWorld [bioworld.com]

- 19. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]

- 20. revvity.com [revvity.com]

- 21. resources.revvity.com [resources.revvity.com]

- 22. resources.revvity.com [resources.revvity.com]

- 23. resources.revvity.com [resources.revvity.com]

The Synthesis and Manufacturing of Pegapamodutide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise, proprietary synthesis and manufacturing processes for Pegapamodutide (also known as LY2944876) are not publicly available. This guide provides a comprehensive overview based on established principles of peptide synthesis and bioconjugation, offering a representative, hypothetical process for the production of a similar PEGylated peptide.

Introduction

This compound is a synthetic peptide analogue of oxyntomodulin that acts as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2] This dual agonism makes it a molecule of interest for the treatment of type 2 diabetes and obesity.[1][2] The chemical structure of this compound incorporates a polyethylene (B3416737) glycol (PEG) moiety, a common strategy to extend the half-life and improve the pharmacokinetic profile of therapeutic peptides.[1] This technical guide outlines the fundamental chemical properties of this compound, its mechanism of action, and a representative, multi-stage process for its synthesis and manufacturing.

Core Data and Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C16H27N3O7S | [3] |

| Molecular Weight | 405.47 g/mol | [3] |

| Exact Mass | 405.1570 Da | [3] |

| Elemental Analysis | C: 47.40%, H: 6.71%, N: 10.36%, O: 27.62%, S: 7.91% | [3] |

| Purity (typical for custom synthesis) | >98% | [3] |

| Appearance | Solid powder | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by activating both the GLP-1 and glucagon receptors, which are G protein-coupled receptors involved in glucose homeostasis and metabolism.[1][2] The downstream signaling cascade is initiated upon receptor binding, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway plays a crucial role in insulin (B600854) secretion, glucagon regulation, and appetite control.

Caption: Signaling pathway of this compound.

Hypothetical Synthesis and Manufacturing Workflow

The manufacturing of a PEGylated peptide like this compound is a multi-step process that can be broadly divided into three core stages: Solid-Phase Peptide Synthesis (SPPS), PEGylation, and Purification.

Caption: Generalized workflow for this compound manufacturing.

Experimental Protocols (Hypothetical)

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of the peptide backbone on a solid support.

-

Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes. This is followed by extensive washing with DMF to remove the piperidine and byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the reaction is allowed to proceed for 1-2 hours. The completion of the coupling reaction is monitored (e.g., using a ninhydrin (B49086) test).

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each amino acid in the peptide sequence.

Cleavage and Deprotection

This protocol details the release of the synthesized peptide from the solid support and the removal of side-chain protecting groups.

-

Resin Preparation: The fully synthesized, resin-bound peptide is washed with dichloromethane (B109758) (DCM) and dried under vacuum.

-

Cleavage Cocktail: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane, thioanisole) to protect sensitive amino acid side chains, is prepared.

-

Cleavage Reaction: The dried resin is treated with the cleavage cocktail for 2-4 hours at room temperature with gentle agitation.

-

Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

-

Isolation: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.

PEGylation

This protocol describes the covalent attachment of the polyethylene glycol (PEG) moiety to the peptide.

-

Peptide Dissolution: The crude peptide is dissolved in a suitable buffer system (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH to ensure the target amine group for PEGylation is reactive.

-

PEG Reagent Addition: An activated PEG reagent (e.g., PEG-NHS ester) is added to the peptide solution in a stoichiometric excess.

-

Reaction: The reaction mixture is stirred at room temperature or 4°C for several hours to overnight. The progress of the reaction can be monitored by techniques such as HPLC.

-

Quenching: The reaction is quenched by the addition of a small molecule with a primary amine (e.g., glycine (B1666218) or Tris buffer) to react with any remaining activated PEG.

Purification

This protocol outlines the purification of the PEGylated peptide to achieve high purity.

-

Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying peptides.

-

Column: A C18 or C8 stationary phase is typically used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent (e.g., TFA), is used to elute the peptide.

-

Fraction Collection: Fractions are collected as the peptide elutes from the column.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

-

Pooling: Fractions with the desired purity are pooled together.

Lyophilization

The final step to obtain a stable, solid product.

-

Freezing: The pooled, purified peptide solution is frozen at a low temperature (e.g., -80°C).

-

Drying: The frozen solution is placed under a high vacuum, causing the frozen solvent to sublime directly from the solid to the gas phase, leaving a dry, powdered product.

Quality Control

Throughout the manufacturing process, and for the final product, a series of quality control tests are performed to ensure the identity, purity, and potency of this compound. These tests typically include:

-

High-Performance Liquid Chromatography (HPLC): To determine purity and identify impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight and identity of the peptide.

-

Amino Acid Analysis (AAA): To verify the amino acid composition.

-

Peptide Content: To determine the amount of active peptide in the final product.

-

Bioassay: To assess the biological activity and potency of the dual agonist.

Conclusion

The synthesis and manufacturing of this compound is a complex, multi-step process that requires expertise in peptide chemistry, bioconjugation, and purification sciences. While the specific details of the industrial-scale process are proprietary, the principles outlined in this guide provide a solid foundation for understanding the key stages involved in the production of this and other similar therapeutic peptides. The successful execution of these steps is critical to ensuring the quality, safety, and efficacy of the final drug product for its intended use in treating metabolic diseases.

References

Pegapamodutide (CAS RN: 1492924-65-8): A Technical Whitepaper on a Novel Dual GLP-1/Glucagon Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pegapamodutide (also known as OPK88003 and LY2944876) is a synthetic peptide analogue of oxyntomodulin engineered as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2] This strategic dual agonism is designed to leverage the complementary metabolic effects of both incretin (B1656795) and glucagon pathways, offering a promising therapeutic approach for the management of type 2 diabetes mellitus (T2DM) and obesity.[1][3] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, clinical trial data, and relevant experimental methodologies.

Introduction

The global burden of type 2 diabetes and obesity necessitates the development of innovative therapeutic agents with improved efficacy and safety profiles. This compound emerges as a significant contender in this landscape. By simultaneously activating the GLP-1 and glucagon receptors, it aims to provide superior glycemic control and weight loss compared to single-agonist therapies.[4] The peptide backbone of this compound is conjugated to a polyethylene (B3416737) glycol (PEG) moiety, a modification that extends its pharmacokinetic half-life, allowing for less frequent dosing. This whitepaper will delve into the core scientific and clinical aspects of this compound.

Physicochemical Properties

This compound is a well-characterized synthetic peptide. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Registry Number | 1492924-65-8 |

| Molecular Formula | Not explicitly found in search results |

| Molecular Weight | Not explicitly found in search results |

| Synonyms | OPK88003, LY2944876 |

| Appearance | Solid powder |

Mechanism of Action: Dual Receptor Agonism

This compound exerts its therapeutic effects by acting as an agonist at both the GLP-1 and glucagon receptors. This dual-action mechanism is central to its enhanced efficacy.

GLP-1 Receptor Activation: Similar to other GLP-1 receptor agonists, this compound stimulates insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. This action helps to lower blood glucose levels, particularly after meals.[5] Furthermore, GLP-1 receptor activation suppresses the release of glucagon from pancreatic α-cells, delays gastric emptying, and promotes satiety by acting on the central nervous system, contributing to weight loss.[5]

Glucagon Receptor Activation: The activation of the glucagon receptor by this compound may seem counterintuitive, as glucagon is known to raise blood glucose levels. However, in the context of a dual agonist, glucagon receptor activation is thought to increase energy expenditure and promote hepatic lipid metabolism. This can contribute to weight loss and potentially improve non-alcoholic fatty liver disease (NAFLD).

The synergistic effects of activating both pathways are believed to lead to more potent and sustained improvements in glycemic control and body weight reduction than can be achieved with a GLP-1 receptor agonist alone.

Signaling Pathway

The binding of this compound to the GLP-1 and glucagon receptors, both of which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit the physiological responses.

Caption: this compound dual receptor signaling pathway.

Clinical Development and Efficacy

This compound has undergone Phase 2 clinical development for the treatment of T2DM and obesity.[2] The most significant data comes from a Phase 2b dose-escalation trial (NCT03406377).[6][7]

Phase 2b Clinical Trial (NCT03406377) Results

This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of a once-weekly subcutaneous injection of this compound over 30 weeks in adult patients with T2DM inadequately controlled with diet and exercise, with or without metformin.[1][7] The study employed a dose-escalation regimen.[1]

The key findings from this trial are summarized in the tables below, presenting data for both the modified intent-to-treat (mITT) and the per-protocol populations.

Table 1: Change in HbA1c from Baseline at 30 Weeks

| Population | This compound (OPK88003) | Placebo |

| Modified Intent-to-Treat (mITT) | -1.30% (p<0.0001)[1] | -0.09%[1] |

| Per-Protocol | -1.47%[6] | -0.25%[6] |

Table 2: Change in Body Weight from Baseline at 30 Weeks

| Population | This compound (OPK88003) | Placebo |

| Modified Intent-to-Treat (mITT) | -4.4 kg (p=0.01)[1] | -1.8 kg[1] |

| Per-Protocol | -5.5 kg[6] | -1.9 kg[6] |

Table 3: Additional Efficacy Endpoints at 30 Weeks (mITT Population)

| Endpoint | This compound (OPK88003) | Placebo | p-value |

| Patients Achieving HbA1c ≤6.5% | 50%[1] | 13.8%[1] | 0.0008[1] |

| Patients with ≥5% Body Weight Loss | 38%[1] | 13%[1] | 0.008[1] |

| Change in Blood Triglycerides | -31.2 mg/dL | -11.6 mg/dL | 0.005 (vs baseline) |

These results demonstrate that this compound treatment leads to statistically significant and clinically meaningful reductions in both HbA1c and body weight.[1] The more pronounced effects observed in the per-protocol population suggest a strong dose- and adherence-dependent efficacy.[6]

Experimental Protocols

Detailed proprietary experimental protocols for this compound are not publicly available. However, based on standard practices in the field of GLP-1 receptor agonist development, the following methodologies are representative of the types of assays and assessments conducted.

In Vitro Receptor Activation Assays

-

Objective: To determine the potency and efficacy of this compound at the human GLP-1 and glucagon receptors.

-

Methodology:

-

Cell Culture: A stable cell line (e.g., CHO or HEK293) recombinantly expressing the human GLP-1 receptor or glucagon receptor is cultured under standard conditions.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound.

-

cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Dose-response curves are generated, and EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to determine the potency of this compound at each receptor.

-

Clinical Trial Methodologies

-

HbA1c Measurement:

-

Principle: Hemoglobin A1c (HbA1c) reflects the average blood glucose levels over the preceding 2-3 months.

-

Method: Blood samples are collected from trial participants at baseline and specified follow-up visits. HbA1c levels are measured using a National Glycohemoglobin Standardization Program (NGSP)-certified laboratory method, typically high-performance liquid chromatography (HPLC).[8]

-

-

Body Weight Measurement:

-

Procedure: Body weight is measured at each study visit using a calibrated digital scale.

-

Standardization: To ensure consistency, measurements are taken at approximately the same time of day, with the participant wearing light clothing and no shoes.

-

-

Safety and Tolerability Assessment:

-

Method: Adverse events (AEs) are systematically recorded at each study visit through patient interviews and clinical assessments. The severity and potential relationship to the study drug are evaluated by the investigator. The most frequently reported AEs for this compound are gastrointestinal in nature, which is consistent with the GLP-1 receptor agonist class.

-

Experimental Workflow for Clinical Trial Efficacy Assessment

References

- 1. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]

- 2. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]

- 3. OPKO Health Enrolls First Patient in Phase 2b Study of OPK88003 to Treat Type 2 Diabetes | santé log [santelog.com]

- 4. OPKO Health Completes Enrollment in Phase 2b Study of OPK88003 to Treat Type 2 Diabetes and Obesity :: OPKO Health, Inc. (OPK) [opko.com]

- 5. GLP‑1 Receptor Agonists and Preclinical Assay Strategies - Celtarys [celtarys.com]

- 6. | BioWorld [bioworld.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. HbA1c: A Review of Analytical and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Pegapamodutide: A Technical Guide for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegapamodutide (also known as OPK-88003 and formerly LY2944876) is an investigational therapeutic agent that has been studied for its potential in treating metabolic diseases, particularly type 2 diabetes and obesity. As a long-acting oxyntomodulin analog, this compound functions as a dual agonist for the glucagon-like peptide-1 (GLP-1) receptor and the glucagon (B607659) receptor (GCGR).[1][2][3] This dual agonism is designed to leverage the synergistic effects of both pathways to achieve superior glycemic control and weight loss compared to single-agonist therapies. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, clinical trial data, and relevant experimental protocols to support further research and development in the field of metabolic diseases. Although the global research and development status of this compound has been reported as discontinued, the insights gained from its study remain valuable for the broader understanding of dual-agonist therapies for metabolic disorders.[1]

Core Mechanism of Action: Dual Agonism of GLP-1 and Glucagon Receptors

This compound exerts its therapeutic effects by simultaneously activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors predominantly expressed in pancreatic islets, the gastrointestinal tract, and the central nervous system.

Glucagon-Like Peptide-1 (GLP-1) Receptor Activation

Activation of the GLP-1 receptor is a well-established strategy for the treatment of type 2 diabetes. The downstream signaling cascade of GLP-1 receptor activation leads to several beneficial metabolic effects:

-

Glucose-Dependent Insulin Secretion: In the presence of elevated blood glucose, GLP-1 receptor activation in pancreatic β-cells stimulates the production and release of insulin.

-

Suppression of Glucagon Secretion: It inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

-

Delayed Gastric Emptying: By slowing the rate at which food leaves the stomach, it helps to control postprandial glucose excursions.

-

Increased Satiety: GLP-1 receptor agonists act on the central nervous system to promote feelings of fullness, leading to reduced food intake and subsequent weight loss.

Glucagon Receptor Activation

While glucagon is traditionally known for its role in raising blood glucose levels, its co-activation with GLP-1 has been shown to have synergistic effects on weight loss and energy expenditure. The proposed mechanisms include:

-

Increased Energy Expenditure: Glucagon receptor activation in the liver can increase thermogenesis and energy expenditure.

-

Enhanced Satiety: Similar to GLP-1, glucagon can also act on the central nervous system to reduce appetite.

-

Improved Lipid Metabolism: Glucagon has been shown to have beneficial effects on lipid profiles.

The dual agonism of this compound is intended to combine the potent glucose-lowering effects of GLP-1 with the weight-loss and energy expenditure benefits of glucagon, while mitigating the hyperglycemic effect of glucagon through the dominant insulinotropic action of GLP-1.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathways activated by this compound upon binding to the GLP-1 and glucagon receptors.

Caption: this compound activates both GLP-1 and glucagon receptors, leading to downstream signaling cascades that regulate metabolic processes.

Clinical Trial Data

A key Phase 2b clinical trial (NCT03406377) evaluated the efficacy and safety of a dose-escalation regimen of this compound (OPK-88003) in adults with type 2 diabetes who had inadequate glycemic control with metformin (B114582) and/or diet and exercise.[2][4] The study was a double-blind, placebo-controlled trial conducted over 30 weeks.[4]

Quantitative Efficacy Data

The following tables summarize the key efficacy outcomes from the Phase 2b trial. Data is presented for both the modified Intent-to-Treat (mITT) population and the per-protocol population.

Table 1: Change in HbA1c from Baseline at 30 Weeks

| Population | This compound (OPK-88003) | Placebo |

| mITT | -1.30%[5] | -0.09%[5] |

| Per-Protocol | -1.47%[4] | -0.25%[4] |

Table 2: Change in Body Weight from Baseline at 30 Weeks

| Population | This compound (OPK-88003) | Placebo |

| mITT | -4.4 kg[5] | -1.8 kg[5] |

| Per-Protocol | -5.5 kg[4] | -1.9 kg[4] |

Table 3: Additional Efficacy Parameters (mITT Population at 30 Weeks)

| Parameter | This compound (OPK-88003) | Placebo | p-value |

| Patients Achieving HbA1c ≤ 6.5% | 50%[5] | 13.8%[5] | 0.0008[5] |

| Patients with ≥ 5% Body Weight Loss | ~38%[5] | 13%[5] | 0.008[5] |

| Change in Blood Triglycerides | -31.2 mg/dL[5] | -11.6 mg/dL[5] | 0.005[5] |

Experimental Protocols

While a complete, unabridged protocol for the this compound Phase 2b trial is not publicly available, the following methodology is based on the trial's registration (NCT03406377) and published results.[1][2][4]

Phase 2b Clinical Trial (NCT03406377) Methodology

Objective: To evaluate the effect of a dose-escalation regimen of once-weekly subcutaneous injections of this compound (OPK-88003) compared to placebo on the absolute change in HbA1c from baseline after 30 weeks in subjects with type 2 diabetes.[1]

Study Design: A Phase 2, double-blind, randomized, placebo-controlled, parallel-group trial.[1]

Participant Population: Adult men and women (aged 18-80 years) with a diagnosis of type 2 diabetes, inadequately controlled with diet and exercise alone or on a stable dose of metformin (≥ 1000 mg/day). Key inclusion criteria included a BMI between 27 and 45 kg/m ² and an HbA1c between 7.0% and 10.5% at screening.[1]

Treatment Regimen:

-

Screening/Baseline Period: Up to 2 weeks prior to the first dose.[1]

-

Treatment Period (30 weeks total):

-

Dose Escalation (8 weeks): Subjects randomized to the this compound arm received a starting dose of 20 mg once-weekly for 4 weeks, followed by 40 mg once-weekly for 4 weeks.[2]

-

Target Dose (22 weeks): Following the escalation period, subjects received the target dose of 70 mg once-weekly for the remaining 22 weeks.[2]

-

-

Follow-up Period: 4 weeks after the last dose.[1]

Randomization: Subjects were randomized in a 1.75:1 ratio to receive either this compound or a volume-matched placebo.[2]

Primary Endpoint: Absolute change in HbA1c from baseline to 30 weeks.[1]

Secondary Endpoints:

-

Change in body weight from baseline to 30 weeks.[1]

-

Percentage of subjects achieving a body weight loss of 5% or greater.[1]

-

Change from baseline in fasting plasma glucose (FPG).[1]

Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, vital signs, and electrocardiograms throughout the study.

Experimental Workflow Diagram

The following diagram outlines the workflow for the Phase 2b clinical trial of this compound.

Caption: Workflow of the Phase 2b clinical trial for this compound, from screening to follow-up.

Conclusion

This compound represents a significant effort in the development of dual-agonist therapies for metabolic diseases. The available clinical data demonstrates its potential for clinically meaningful reductions in both HbA1c and body weight. While its development has been discontinued, the research conducted with this compound provides a valuable foundation for the ongoing exploration of multi-agonist molecules in the management of type 2 diabetes, obesity, and related metabolic disorders. The experimental methodologies and an understanding of its dual-agonist signaling pathway can inform the design of future studies and the development of next-generation therapeutics in this promising class of drugs.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]

- 3. This compound - Transition Therapeutics - AdisInsight [adisinsight.springer.com]

- 4. GLP-1 single, dual, and triple receptor agonists for treating type 2 diabetes and obesity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WHO issues global guideline on the use of GLP-1 medicines in treating obesity [who.int]

Preclinical Profile of Pegapamodutide: A Technical Guide for Drug Development Professionals

Introduction

Pegapamodutide (also known as LY2944876 and OPK88003) is a long-acting, injectable peptide analogue of oxyntomodulin that functions as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2] Developed initially by Eli Lilly and Company and later by OPKO Health, this therapeutic candidate has been investigated for the treatment of type 2 diabetes and obesity.[3][4] As a dual agonist, this compound aims to leverage the synergistic effects of both GLP-1 and glucagon signaling to achieve superior glycemic control and weight loss compared to single-agonist therapies.[5] This technical guide provides a comprehensive overview of the preclinical data and methodologies relevant to the development of this compound and similar GLP-1/glucagon co-agonists.

Core Pharmacology and Mechanism of Action

This compound exerts its therapeutic effects by simultaneously activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors expressed in various metabolic tissues.

Signaling Pathway

Activation of both GLP-1 and glucagon receptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade mediates the distinct and complementary effects of each hormone.

Preclinical Efficacy Studies

While specific preclinical data for this compound is not extensively published, the general findings from studies on GLP-1/glucagon co-agonists in animal models of obesity and diabetes provide a strong indication of its expected efficacy profile.

Animal Models

Preclinical efficacy is typically evaluated in rodent models such as diet-induced obese (DIO) mice and Zucker diabetic fatty (ZDF) rats, as well as in non-human primates. These models are chosen for their ability to recapitulate key aspects of human metabolic disease.

Key Efficacy Endpoints & Illustrative Data

The primary endpoints in preclinical efficacy studies for a dual GLP-1/glucagon agonist like this compound would include changes in body weight, food intake, glucose tolerance, and relevant biomarkers. The following table summarizes expected outcomes based on the known pharmacology of this drug class.

| Parameter | Animal Model | Expected Outcome with this compound | Illustrative Data (vs. Vehicle) |

| Body Weight | DIO Mice | Significant, dose-dependent reduction | 15-25% decrease after 4 weeks |

| Food Intake | DIO Mice | Acute and chronic reduction | 20-30% decrease in daily intake |

| Glucose Tolerance (OGTT) | ZDF Rats | Improved glucose clearance | 30-50% reduction in glucose AUC |